molecular formula C15H14N2S B15352526 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine

4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B15352526
M. Wt: 254.4 g/mol
InChI Key: CCRCMAVCMCGJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.

  • Substitution with Methyl Group:

  • Attachment of Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the naphthalen-1-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions are common, where different groups can replace the existing substituents on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with different substituents can be compared to highlight the unique properties of 4-Methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine.

  • Naphthalene Derivatives: Compounds containing naphthalene moieties with various functional groups can be used for comparison.

  • Amine Derivatives: Other amine-containing compounds with similar structures can be compared to understand the distinctiveness of this compound.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-methyl-5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H14N2S/c1-10-14(18-15(16)17-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,16,17)

InChI Key

CCRCMAVCMCGJJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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